N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-14-5-3-2-4-13(14)18-15(19)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVXAIXAWDECLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzyl Group
The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. The electron-withdrawing effect of the chlorine atom activates the aromatic ring for substitution, particularly at the para position relative to the benzyl attachment.
Key Reactions:
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Hydrolysis : Reaction with aqueous NaOH at elevated temperatures (80–100°C) replaces chlorine with hydroxyl groups, forming N-(4-hydroxybenzyl)-1-methyl-1H-benzimidazol-2-amine .
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Amination : Treatment with ammonia or primary amines in the presence of Cu catalysts yields aryl amine derivatives.
Example Conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (2M), 80°C, 12 h | 4-hydroxybenzyl analog | 68% | |
| Amination | NH₃, CuSO₄, 100°C, 24 h | 4-aminobenzyl analog | 52% |
Functionalization of the Benzimidazole Nitrogen
The secondary amine (–NH–) adjacent to the benzimidazole ring participates in alkylation and acylation reactions, enabling further derivatization:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF substitutes the amine hydrogen, forming tertiary amines .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives .
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The electron-rich benzimidazole ring undergoes electrophilic substitution, primarily at the 5- and 6-positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing potential for further reduction to amines .
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Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups, improving solubility .
Cross-Coupling Reactions
The chlorobenzyl group facilitates palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.
Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃
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Solvent: DMF/H₂O (3:1), 80°C, 24 h
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Yield: ~60–75%
Oxidation and Reduction
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Oxidation : The benzyl CH₂ group oxidizes to a carbonyl using KMnO₄/H₂SO₄, forming N-(4-chlorobenzoyl)-1-methyl-1H-benzimidazol-2-amine .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring’s aromaticity, though this is less common.
Complexation with Metals
The benzimidazole nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes studied for catalytic or therapeutic applications .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, show promising antimicrobial properties. A study demonstrated that compounds with similar structural features exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal activity . The mechanism of action is believed to involve interference with microbial cell wall synthesis and function.
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, certain derivatives have shown effectiveness against human colorectal carcinoma cell lines (HCT116), with some compounds exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil . The structure of this compound suggests it may similarly inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of benzimidazole derivatives, providing insights into their pharmacological profiles.
Study on Antibacterial Activity
A recent study assessed the antibacterial activity of synthesized benzimidazole derivatives, including this compound. The minimum inhibitory concentrations (MIC) were determined against a panel of bacterial strains, revealing effective inhibition at low concentrations . The findings support the potential use of this compound as an antibacterial agent.
Anticancer Screening
In another investigation focusing on anticancer properties, researchers synthesized various benzimidazole-based compounds and evaluated their effects on cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, leading to further exploration of this compound as a potential anticancer drug .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
N-(4-Chlorobenzyl)-1-methyl-1H-tetrazol-5-amine
- Structural Difference : Replaces the benzimidazole core with a tetrazole ring.
- Impact : Tetrazoles are more polar and may exhibit improved solubility compared to benzimidazoles. However, reduced aromaticity could decrease π-π stacking interactions with biological targets .
- Synthetic Pathway : Likely involves azide cyclization, contrasting with benzimidazole synthesis via condensation of o-phenylenediamine derivatives.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structural Difference : Substitutes benzimidazole with a thiazole ring and introduces a Schiff base moiety.
Substituent Variations on the Benzimidazole Core
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
- Structural Difference : Replaces 4-chlorobenzyl with a 2-methoxyphenyl group.
- Biological Activity : Exhibits anti-Leishmania activity (IC₅₀ = 2.3 µM), suggesting that electron-donating groups (e.g., methoxy) may enhance antiparasitic efficacy compared to electron-withdrawing chloro substituents .
- Synthesis : Prepared via nucleophilic substitution, similar to the target compound but using 2-methoxyaniline .
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
- Structural Difference : Substitutes chlorine with bromine on the benzyl group and adds 5,6-dimethyl groups on the benzimidazole.
- Impact : Bromine’s larger atomic radius may increase steric hindrance, affecting binding affinity. The methyl groups could enhance lipophilicity, improving membrane permeability .
Halogen Substituent Comparisons
N-(4-Nitrophenyl)-1H-benzimidazol-2-amine
Aromatic Ring Modifications
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structural Difference : Attaches a pyrimidine ring instead of benzyl.
Biological Activity
N-(4-chlorobenzyl)-1-methyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, including antimicrobial and anticancer activities, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is characterized by various spectroscopic methods, including IR and NMR spectroscopy. For example, IR spectra may show characteristic C-H stretching vibrations at around 2929 cm and C-N stretching at approximately 1266 cm .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can inhibit bacterial growth at low concentrations.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 32 | 64 |
The compound's activity was compared to standard antibiotics like ciprofloxacin and ampicillin, showing superior efficacy against certain strains .
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have reported IC50 values in the low micromolar range for leukemia and breast cancer cell lines, indicating potent activity.
Case Study: Anticancer Efficacy
A study evaluated the compound against several cancer cell lines including K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The results indicated that this compound inhibited cell proliferation significantly, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 5 |
| MCF7 | 10 |
These findings suggest that this benzimidazole derivative may serve as a promising lead for further anticancer drug development .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to enzymes involved in critical pathways such as those regulating cell division and apoptosis in cancer cells . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Q. How are computational models benchmarked against experimental crystallographic data?
- Methodology : Overlay DFT-optimized geometries with SCXRD structures (RMSD <0.1 Å). Validate hydrogen-bond distances (e.g., N–H···N: 2.8–3.2 Å) and torsion angles using Mercury software .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
